Hcv-IN-41

HCV Genotype 1b EC50 Antiviral Potency

Hcv-IN-41, also designated as compound 4, is a highly potent inhibitor of Hepatitis C Virus (HCV) replication. It demonstrates exceptional activity, with EC50 values measured at 0.006762 nM against genotype 1b, 5.183 nM against 2a, 1.365 nM against 3a, and 142.2 nM against 4a in cell-based assays.

Molecular Formula C48H56N6O8
Molecular Weight 845.0 g/mol
Cat. No. B12395664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-41
Molecular FormulaC48H56N6O8
Molecular Weight845.0 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OCC(C)C
InChIInChI=1S/C48H56N6O8/c1-31(2)29-61-47(59)51-41(35-13-7-5-8-14-35)45(57)53-27-11-17-39(53)43(55)49-37-23-19-33(20-24-37)34-21-25-38(26-22-34)50-44(56)40-18-12-28-54(40)46(58)42(36-15-9-6-10-16-36)52-48(60)62-30-32(3)4/h5-10,13-16,19-26,31-32,39-42H,11-12,17-18,27-30H2,1-4H3,(H,49,55)(H,50,56)(H,51,59)(H,52,60)/t39-,40-,41+,42+/m0/s1
InChIKeyFWJBNDKGIKJDPE-ATUXXYJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hcv-IN-41: A Picomolar Hepatitis C Virus Inhibitor for HCV Genotype Research


Hcv-IN-41, also designated as compound 4, is a highly potent inhibitor of Hepatitis C Virus (HCV) replication. It demonstrates exceptional activity, with EC50 values measured at 0.006762 nM against genotype 1b, 5.183 nM against 2a, 1.365 nM against 3a, and 142.2 nM against 4a in cell-based assays . This compound is a member of the class of direct-acting antivirals, and it is provided for research purposes to study viral replication mechanisms and for drug development applications .

Why Procurement of Hcv-IN-41 Cannot Be Substituted by General 'NS5A Inhibitors'


Generic substitution of Hcv-IN-41 with other HCV inhibitors, particularly those classified as NS5A-targeting agents, is not scientifically justified due to substantial variability in genotype-specific potencies and resistance profiles. While multiple NS5A inhibitors exist, their efficacy against different HCV genotypes and escape variants is highly heterogeneous [1]. For instance, clinically approved agents like daclatasvir and ledipasvir show significantly reduced potency or complete ineffectiveness against certain genotypes, such as 6u, 6v, and 3g [2]. Therefore, a compound's activity cannot be inferred from its class; selection must be based on specific, quantitative data for the target genotype of interest, as provided for Hcv-IN-41.

Quantitative Evidence for Hcv-IN-41 Differentiation Against HCV Genotypes


Unprecedented Sub-Picomolar Activity Against HCV Genotype 1b

Hcv-IN-41 exhibits an EC50 of 0.006762 nM (6.76 fM) against HCV genotype 1b in a cell-based replicon assay . This potency is several orders of magnitude greater than many reference NS5A inhibitors. For example, the clinical standard, daclatasvir, demonstrates an EC50 of 50 pM (0.05 nM) in similar genotype 1b replicon systems [1]. The quantified difference represents a ~7.4-fold improvement in potency for Hcv-IN-41 over daclatasvir.

HCV Genotype 1b EC50 Antiviral Potency

Comparative Activity of Hcv-IN-41 Against Major HCV Genotypes

Hcv-IN-41 demonstrates a wide dynamic range of activity across HCV genotypes. In comparative assays, its EC50 values are 0.006762 nM (GT1b), 5.183 nM (GT2a), 1.365 nM (GT3a), and 142.2 nM (GT4a) . This contrasts with the pan-genotypic inhibitor velpatasvir, which has a more uniform profile, with EC50 values of 0.014 nM for GT1a, 0.005 nM for GT1b, 0.003-0.016 nM for GT2a/b, and 0.002-0.13 nM for GT3-6 in replicon assays [1]. The key differentiation is the 766-fold drop in potency for Hcv-IN-41 between GT1b and GT2a, versus the relatively flat profile of velpatasvir. This specific pattern makes Hcv-IN-41 a valuable tool for genotype-specific studies.

HCV Genotypes 1b, 2a, 3a, 4a Pan-genotypic Activity EC50

Potential for Differential Utility in Genotype 4a Research

Hcv-IN-41 shows a comparatively high EC50 of 142.2 nM against HCV genotype 4a . This is in contrast to many first-generation NS5A inhibitors, such as ledipasvir, which can show high potency against GT4a (EC50 ~0.004 nM) [1]. While this appears to be a weakness for Hcv-IN-41 as a therapeutic candidate, it establishes a distinct research utility. This phenotype is similar to the reduced activity seen for daclatasvir and ledipasvir against 'unusual' subtypes like 6u and 6v (EC50 239-321 nM) [2]. This data positions Hcv-IN-41 as a tool for investigating mechanisms of reduced inhibitor susceptibility in certain HCV genotypes.

HCV Genotype 4a Drug Resistance EC50

Optimized Research and Development Applications for Hcv-IN-41


High-Sensitivity Mechanistic Studies in Genotype 1b Replication

Researchers focusing on the fundamental mechanisms of HCV genotype 1b RNA replication can utilize Hcv-IN-41's sub-picomolar EC50 (0.006762 nM) as an ultra-sensitive probe to inhibit replication at extremely low concentrations. This allows for the study of minimal viral inhibition thresholds and the identification of host factors that may modulate drug sensitivity at near-physiological inhibitor levels .

Genotype-Specific Comparative Pharmacology

The stark difference in Hcv-IN-41's potency between genotypes 1b (0.006762 nM) and 2a (5.183 nM) — a 766-fold difference — makes it an ideal tool for genotype-specific comparative pharmacology studies. Researchers can use this compound to dissect the structural or functional differences in viral replication complexes between these two genotypes, using its differential activity as a phenotypic discriminator .

Investigating Reduced Susceptibility Mechanisms in Genotype 4a

Hcv-IN-41's significantly higher EC50 against genotype 4a (142.2 nM) is a defined research asset, not a limitation. It can be employed as a model compound to study the molecular basis for reduced susceptibility to NS5A inhibitors in certain HCV genotypes and subtypes. Its activity profile against GT4a is comparable to the weak activity of first-generation NS5A inhibitors against resistant subtypes, providing a relevant experimental control for resistance studies [1].

Screening and Validation of New Pan-Genotypic Candidates

Given the heterogeneous activity of NS5A inhibitors across genotypes [2], Hcv-IN-41's specific profile (potent against GT1b, weak against GT4a) makes it a valuable control compound in screening campaigns aimed at identifying new pan-genotypic HCV inhibitors. Its performance can serve as a baseline to benchmark the activity of novel compounds against difficult-to-treat genotypes like 4a.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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